AR antagonist 3
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Overview
Description
AR antagonist 3 is a compound that functions as an androgen receptor antagonist. Androgen receptors are critical in the development and progression of prostate cancer, making AR antagonists valuable in therapeutic applications. This compound is part of the second-generation nonsteroidal anti-androgens, which have shown improved efficacy and potency compared to first-generation compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AR antagonist 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the preparation of a carboxamide structure, which is a crucial component of this compound . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance production rates and maintain consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
AR antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of this compound .
Scientific Research Applications
AR antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of androgen receptor antagonists and their interactions with other molecules.
Biology: Investigated for its role in modulating androgen receptor activity and its effects on cellular processes.
Medicine: Applied in the treatment of prostate cancer, particularly in cases resistant to first-generation anti-androgens.
Industry: Utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms.
Mechanism of Action
AR antagonist 3 exerts its effects by binding to the androgen receptor and preventing the activation of the receptor by androgens such as testosterone and dihydrotestosterone. This competitive inhibition blocks the downstream signaling pathways that promote the growth and proliferation of prostate cancer cells. The molecular targets include the ligand-binding domain of the androgen receptor, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AR antagonist 3 include other second-generation nonsteroidal anti-androgens such as enzalutamide, apalutamide, and darolutamide .
Uniqueness
This compound is unique in its chemical structure and binding affinity, which contribute to its effectiveness in overcoming resistance mechanisms seen with first-generation anti-androgens. Its reduced distribution in the brain also minimizes the risk of central nervous system side effects, making it a safer option for long-term use .
Properties
IUPAC Name |
1-(dimethylsulfamoylamino)-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-17(2)21(18,19)16-14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOWYFBNDLFQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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